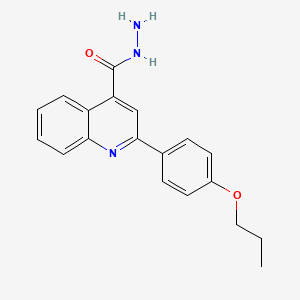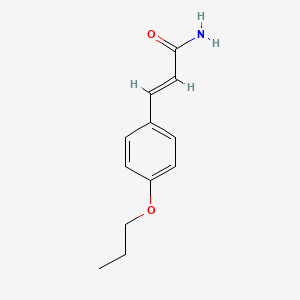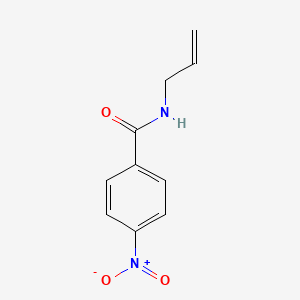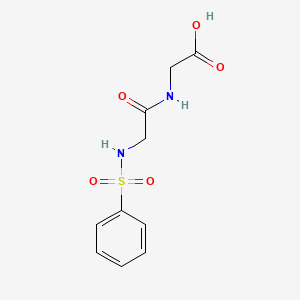
2-(4-Propoxyphenyl)quinoline-4-carbohydrazide
描述
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of substituted aminoquinolines with other reagents. For instance, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were prepared by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Similarly, the synthesis of 4-phenylamino-3-quinolinecarbonitriles involved optimization of the C-4 anilino group and various substitutions to enhance the inhibitory activity against Src kinase . These methods could potentially be adapted for the synthesis of "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods like DFT calculations, are commonly used to investigate the molecular structure of quinoline derivatives. For example, the molecular structure and vibrational frequencies of 4-chlorophenyl quinoline-2-carboxylate were analyzed using these methods, and the theoretical results were in agreement with experimental data . These techniques could be applied to "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" to determine its molecular structure and vibrational properties.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For instance, 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide was used as a sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . The reactivity of "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" could be explored in similar derivatization reactions, potentially leading to applications in analytical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their molecular structure. For example, the hyperpolarizability of 4-chlorophenyl quinoline-2-carboxylate was found to be significantly higher than that of urea, suggesting potential applications in nonlinear optical materials . Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde exhibited good in vitro antioxidant activities . These findings suggest that "2-(4-Propoxyphenyl)quinoline-4-carbohydrazide" may also possess unique physical and chemical properties that could be explored for various applications.
科学研究应用
Summary of the Application
The compound “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” is used in the synthesis of derivatives that have potential antimicrobial properties. The aim of the study was to evaluate these properties for possible future drug discovery .
Methods of Application or Experimental Procedures
The Pfitzinger synthetic approach was used to convert isatin to a compound which upon esterification afforded another compound which was subsequently converted to “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” by hydrazinolysis. Microwave irradiation technique was used as a green method to access a series of functionalized derivatives in high yields within a short time .
Results or Outcomes
The in vitro screening was investigated against six bacterial isolates using agar diffusion method while the minimum inhibitory concentration (MIC) was evaluated using serial dilution method. Out of all the series of derivatives, one particular derivative emerged as the most active antimicrobial agent .
Application 2: Microwave-Assisted Synthesis
Summary of the Application
The compound “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” is used in the synthesis of new hydrazide-hydrazone motifs bearing quinoline core . This method is a part of green chemistry, aiming to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
Methods of Application or Experimental Procedures
The synthesis involved four steps strategies which was initiated by ring-opening synthetic modification of isatin to quinoline-4-carboxylic acid through Pfitzinger approach . The structure of the reactive intermediates as well as the targeted quinoline were confirmed by the result of physico-chemical parameters and spectroscopic means .
Results or Outcomes
The in vitro antimicrobial screening of the targeted hydrazide-hydrazones was determined using agar diffusion . The result from the MIC test showed that this series of hydrazide-hydrazones exhibited remarkable efficacy as antimicrobial agents .
Application 3: Green Chemistry
Summary of the Application
The compound “2-(4-Propoxyphenyl)quinoline-4-carbohydrazide” is used in the synthesis of new hydrazide-hydrazone motifs bearing quinoline core . This method is a part of green chemistry, aiming to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
Methods of Application or Experimental Procedures
The synthesis involved four steps strategies which was initiated by ring-opening synthetic modification of isatin to quinoline-4-carboxylic acid through Pfitzinger approach . The structure of the reactive intermediates as well as the targeted quinoline were confirmed by the result of physico-chemical parameters and spectroscopic means .
Results or Outcomes
The in vitro antimicrobial screening of the targeted hydrazide-hydrazones was determined using agar diffusion . The result from the MIC test showed that this series of hydrazide-hydrazones exhibited remarkable efficacy as antimicrobial agents .
属性
IUPAC Name |
2-(4-propoxyphenyl)quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-11-24-14-9-7-13(8-10-14)18-12-16(19(23)22-20)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11,20H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPHACXGTRCJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188744 | |
| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxyphenyl)quinoline-4-carbohydrazide | |
CAS RN |
51842-79-6 | |
| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 2-(4-propoxyphenyl)-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)


![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1300945.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine](/img/structure/B1300946.png)



![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)


![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)